molecular formula C5H7N3O4S B2747273 3-Methyl-5-sulfamoylimidazole-4-carboxylic acid CAS No. 2503202-62-6

3-Methyl-5-sulfamoylimidazole-4-carboxylic acid

Cat. No. B2747273
CAS RN: 2503202-62-6
M. Wt: 205.19
InChI Key: QKSFKRTVAVOUPH-UHFFFAOYSA-N
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Description

3-Methyl-5-sulfamoylimidazole-4-carboxylic acid (MSICA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative of imidazole and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medical research. In

Scientific Research Applications

Green Synthesis Catalyst

3-Methyl-5-sulfamoylimidazole-4-carboxylic acid derivatives have been utilized as efficient, green, and reusable catalysts. For instance, a Brønsted acidic ionic liquid, including 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions (Davoodnia et al., 2010).

Chemoselective Transesterification

In the realm of organic synthesis, these compounds are used for chemoselective transesterification. Research has shown the effective use of ionic liquids like 1-Propyl-3-methylimidazolium chloride for the transesterification of acetoacetate with alcohols, demonstrating the compound's utility in organic reactions (Wang Bo et al., 2003).

Structural Studies in Biochemistry

From a biochemical perspective, the structural analysis of enzymes in complex with similar compounds has been vital. For example, the crystal structure of avian aminoimidazole-4-carboxamide ribonucleotide transformylase complexed with a non-folate based inhibitor, structurally related to this compound, provides insights into novel, non-folate-based inhibitors of the enzyme (Xu et al., 2004).

Anti-HIV Drug Research

In the pharmaceutical sector, derivatives of this compound have been explored for their potential as anti-HIV agents. Research into 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives, which bear resemblance to this compound, has been conducted to evaluate their HIV integrase inhibitory activity (Yi-sheng Xu et al., 2009).

Purine Synthesis Study

Studies have also looked into the role of similar compounds in purine synthesis, providing insights into the biosynthesis pathways in organisms like Escherichia coli. This research contributes to our understanding of biochemical pathways and potential therapeutic targets (Bergmann et al., 1952).

properties

IUPAC Name

3-methyl-5-sulfamoylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-2-7-4(13(6,11)12)3(8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSFKRTVAVOUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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